Chaetomellic Acid B Anhydride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chaetomellic Acid B Anhydride can be synthesized through several methods. One notable method involves the Barton radical decarboxylation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . This method is efficient and allows for the preparation of chaetomellic anhydrides in one step.

Another synthetic route involves a multi-step reaction starting from 1-Decyne. The process includes several steps such as the use of sodium hydride, tetrahydrofuran, dimethylformamide, and other reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Chaetomellic Acid B Anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the anhydride to its corresponding diacid form.

Substitution: The anhydride group can undergo nucleophilic substitution reactions, leading to the formation of esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alcohols and amines are employed under acidic or basic conditions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Chaetomellic Acid B.

Substitution: Esters and amides of Chaetomellic Acid B.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of Chaetomellic Acid B Anhydride typically involves radical decarboxylation methods. One efficient approach is the Barton radical decarboxylation, which allows for the generation of CAB from thiohydroxamic esters under irradiation conditions . The compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography, which confirm its structural integrity and purity.

Biological Activities

2.1 Antimicrobial Properties

CAB has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies indicate that CAB exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations ranging from 500 to 1000 µg/mL . However, it showed limited antifungal activity against tested fungal strains.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 500 | Significant |

| Enterococcus faecalis | 500 | Significant |

| Klebsiella pneumoniae | 1000 | Moderate |

| Pseudomonas aeruginosa | 1000 | Moderate |

| Escherichia coli | >1000 | Weak |

2.2 Inhibition of Farnesyltransferase (FTase)

CAB has been identified as a potential inhibitor of FTase, an enzyme involved in the post-translational modification of proteins that are critical for cell signaling pathways. The dianionic form of CAB was found to inhibit FTase with an IC50 value of 55 nM, suggesting its utility in therapeutic applications targeting cancer and other diseases associated with aberrant signaling pathways .

Therapeutic Applications

3.1 Cancer Research

Due to its ability to inhibit FTase, CAB is being explored as a candidate for cancer therapeutics. Studies have shown that CAB can modulate the Ras/ERK signaling pathway, which is often dysregulated in cancer cells. This modulation leads to reduced cell proliferation and increased apoptosis in cancer cell lines .

3.2 Ischemia-Reperfusion Injury

Recent research has demonstrated the protective effects of CAB in models of ischemia-reperfusion injury. It has been shown to preserve renal function and histology in experimental models by inhibiting pro-apoptotic pathways while promoting cell survival under oxidative stress conditions .

Material Science Applications

CAB's unique chemical structure allows it to be utilized in material science as well. Its properties make it suitable for use in developing novel polymers and coatings that require specific thermal stability and mechanical strength . Additionally, it can serve as a precursor for synthesizing other functionalized materials.

Wirkmechanismus

The mechanism of action of Chaetomellic Acid B Anhydride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as farnesyltransferase, which plays a crucial role in the post-translational modification of proteins involved in cell signaling . By inhibiting this enzyme, this compound can disrupt the signaling pathways that are essential for the growth and proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Chaetomellic Acid B Anhydride is unique among maleic anhydrides due to its specific structure and biological activities. Similar compounds include:

Chaetomellic Anhydride A: Another compound from the same family with similar biological activities.

Tautomycin and Tautomycetin: Compounds with maleic anhydride structures that exhibit antimicrobial and immunosuppressive activities.

Phomoidrides: Compounds with a nine-membered ring structure that have been studied for their biological activities.

In comparison, this compound stands out due to its potent anticancer activity and its potential as a chemotherapeutic agent.

Biologische Aktivität

Chaetomellic Acid B Anhydride (CAB) is a compound derived from the natural product chaetomellic acid, known for its potential biological activities, particularly as an inhibitor of farnesyltransferase (FTase). This article explores the biological activity of CAB, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is synthesized from chaetomellic acid through a dehydration reaction. The synthesis employs various methods, including palladium-catalyzed carboxylation techniques that facilitate the formation of the maleic anhydride motif essential for its biological activity. The overall yield of CAB can vary based on the synthetic route employed, with notable studies achieving yields upwards of 61% .

CAB acts primarily as an FTase inhibitor. FTase is crucial in the post-translational modification of proteins, particularly those involved in cell signaling pathways, such as the Ras protein family. By inhibiting FTase, CAB can disrupt the farnesylation process, thereby impacting cancer cell proliferation and survival .

| Mechanism | Description |

|---|---|

| FTase Inhibition | Prevents farnesylation of Ras proteins, disrupting signaling pathways. |

| Cytotoxicity | Induces apoptosis in cancer cells by inhibiting growth signals. |

| Antimicrobial Activity | Exhibits varying levels of antibacterial properties against certain strains. |

3.1 Anticancer Activity

Research has demonstrated that CAB exhibits significant anticancer properties through its inhibition of FTase. In vitro studies have shown that CAB can reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

A specific study highlighted that CAB reduced the intracellular concentration of active Ras proteins in hypoxic neuronal cells, thereby decreasing oxidative stress markers and improving cell survival rates . This suggests a dual mechanism where CAB not only inhibits cancer cell growth but also protects normal cells under stress conditions.

3.2 Antimicrobial Properties

CAB has also been evaluated for its antimicrobial activity. Studies indicate that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while showing less efficacy against Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Activity Level | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 500-1000 |

| Enterococcus faecalis | Moderate | 500-1000 |

| Escherichia coli | Low | >1000 |

| Bacillus subtilis | Low | >1000 |

4. Future Directions and Therapeutic Potential

The promising biological activities of this compound position it as a candidate for further development in cancer therapy and antimicrobial treatments. Future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety of CAB in animal models to better understand its therapeutic potential.

- Combination Therapies : Investigating the effects of CAB in combination with other chemotherapeutic agents to enhance anticancer efficacy.

- Mechanistic Studies : Further elucidating the molecular pathways affected by CAB to identify additional therapeutic targets.

Eigenschaften

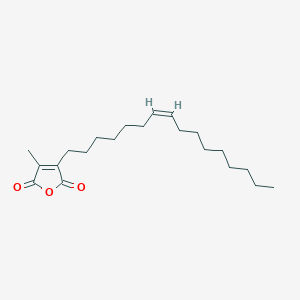

IUPAC Name |

3-[(Z)-hexadec-7-enyl]-4-methylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHXKQBMVJVBA-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438028 | |

| Record name | Chaetomellic Anhydride B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84306-79-6 | |

| Record name | Chaetomellic Anhydride B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.